![molecular formula C11H14N2O B14618706 2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- CAS No. 58539-68-7](/img/structure/B14618706.png)
2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- is an organic compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring attached to a pyridinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- can be achieved through several methods. One common approach involves the reaction of 2-pyrrolidinone with 2-methyl-3-pyridinemethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone: A simpler analog without the pyridinylmethyl group.
1-Methyl-2-pyrrolidinone: Similar structure but with a methyl group instead of the pyridinylmethyl group.
N-Methyl-2-pyrrolidone: Another related compound with different substituents.
Uniqueness
2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- is unique due to the presence of the pyridinylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
58539-68-7 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-[(2-methylpyridin-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-9-10(4-2-6-12-9)8-13-7-3-5-11(13)14/h2,4,6H,3,5,7-8H2,1H3 |
Clé InChI |
GGPIKAVNVMTJOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)CN2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


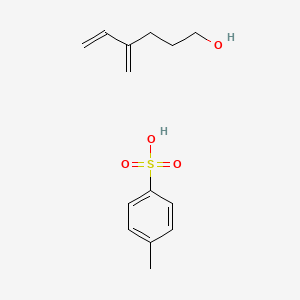

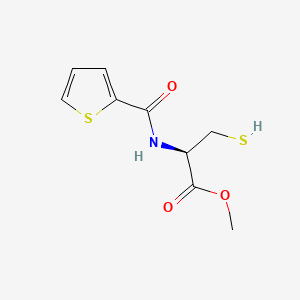
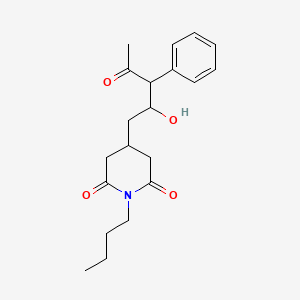


![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)


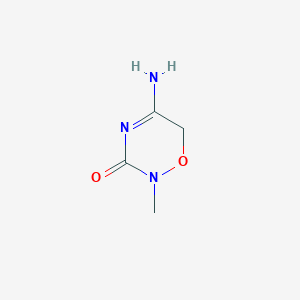

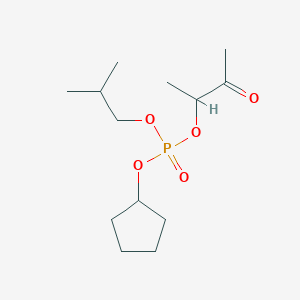
![2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole](/img/structure/B14618702.png)
